molecular formula C16H12F2N4O B2510493 N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1206994-13-9

N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2510493
CAS RN: 1206994-13-9
M. Wt: 314.296
InChI Key: IFHXZKQPIQMIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide and its derivatives have been explored in various studies to understand their molecular structure and potential applications. One notable research involved the experimental and theoretical analysis of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles. This study synthesized two biologically active 1,2,4-triazole derivatives, focusing on their crystalline behavior and intermolecular interactions, which are crucial for their potential applications in pharmaceuticals and materials science (Shukla et al., 2014).

Biological Activity

Several studies have focused on the biological activity of this compound derivatives. For instance, the synthesis, structural characterization, and evaluation of the antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound synthesized by condensation that inhibits the proliferation of some cancer cell lines, showcases the potential of such compounds in cancer research (Hao et al., 2017). Another study presents the facile synthesis, crystal structure, DFT calculation, and biological activities of 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one, providing insight into the compound's enzyme inhibition potential, which could be beneficial for treating Alzheimer's and diabetic diseases (Saleem et al., 2018).

Antimicrobial Applications

The antimicrobial potential of 1,4-disubstituted 1,2,3-triazole derivatives has also been examined. A study synthesized novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, showing moderate to good activities against tested bacterial and fungal strains. This highlights the compounds' role in developing new antimicrobial agents, which is crucial for addressing antibiotic resistance (Jadhav et al., 2017).

Antifungal and Preservative Applications

Exploring the antifungal potential of benzofuran-1,2,3-triazole hybrids, a study synthesized novel compounds evaluated as fungicidal preservatives against various fungi. One compound demonstrated significant activity against wet brown-rot fungi, indicating its potential as a bio-preservative (Abedinifar et al., 2020).

properties

IUPAC Name

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O/c17-12-3-1-11(2-4-12)9-19-16(23)15-10-22(21-20-15)14-7-5-13(18)6-8-14/h1-8,10H,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHXZKQPIQMIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.